![molecular formula C23H25N5O2 B6501711 6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine CAS No. 946319-40-0](/img/structure/B6501711.png)
6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine
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Overview
Description
The compound “6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine” is a chemical compound with the molecular formula C23H25N5O2 . It’s a derivative of piperazine, a common structure found in various pharmaceuticals and recreational drugs .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a pyridazin-3-amine group, a piperazine ring, and methoxybenzoyl and methylphenyl groups .Physical And Chemical Properties Analysis
The compound has a molecular weight of 311.4 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the resources I have.Scientific Research Applications
- Significance : These receptors are therapeutic targets for conditions like hypertension, cardiac arrhythmias, and benign prostate hyperplasia .
- Lead Compounds : Six promising molecules (including compounds 2–5, 8, and 12) exhibit acceptable pharmacokinetic profiles and warrant further investigation .
Alpha1-Adrenergic Receptor Ligands
Neurological Disorders
Antipsychotic Agents
Mechanism of Action
Target of Action
The compound “6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine” has been found to target Mycobacterium tuberculosis H37Ra and acetylcholinesterase (AChE) . Mycobacterium tuberculosis H37Ra is a strain of the bacterium that causes tuberculosis, while AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in many functions including muscle movement and memory.
Mode of Action
This compound interacts with its targets in different ways. In the case of Mycobacterium tuberculosis H37Ra, it exhibits significant anti-tubercular activity . For AChE, it acts as an inhibitor, preventing the enzyme from breaking down acetylcholine, thereby increasing the levels of this neurotransmitter .
Biochemical Pathways
The compound affects the biochemical pathways associated with its targets. In the cholinergic system, by inhibiting AChE, it prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter .
Pharmacokinetics
The compound has been described as having a promising pharmacokinetic profile .
Result of Action
The result of the compound’s action depends on its target. In the case of Mycobacterium tuberculosis H37Ra, it exhibits anti-tubercular activity, potentially leading to the death of the bacterium . When targeting AChE, it increases the levels of acetylcholine, which could have various effects depending on the specific context, such as improved muscle movement or memory .
properties
IUPAC Name |
(2-methoxyphenyl)-[4-[6-(4-methylanilino)pyridazin-3-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O2/c1-17-7-9-18(10-8-17)24-21-11-12-22(26-25-21)27-13-15-28(16-14-27)23(29)19-5-3-4-6-20(19)30-2/h3-12H,13-16H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXIHHNZRQZTEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CC=C4OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-methoxybenzoyl)piperazin-1-yl]-N-(4-methylphenyl)pyridazin-3-amine |
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